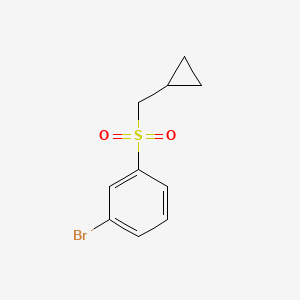

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Description

BenchChem offers high-quality 1-Bromo-3-cyclopropylmethanesulfonyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-cyclopropylmethanesulfonyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMNYVYUWFJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247458 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-45-1 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterizing a Novel Drug Precursor: A Technical Guide to the Physical Properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene

For Immediate Release to the Scientific Community

As the landscape of drug discovery and development continues to evolve, the need for rapid and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the physical properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the novel nature of this compound, this document integrates established analytical methodologies with comparative data from structurally analogous molecules to provide a comprehensive predictive and procedural framework.

Introduction to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is an aromatic sulfone containing a bromine atom and a cyclopropylmethyl group. Its structural features suggest its potential as a versatile building block in medicinal chemistry, where the combination of an aryl halide, a sulfone, and a cyclopropyl moiety can be exploited for various synthetic transformations and to modulate pharmacokinetic and pharmacodynamic properties.

The accurate determination of its physical properties is a critical first step in its evaluation as a potential drug precursor. These properties govern its behavior in chemical reactions, formulation processes, and biological systems. This guide will therefore focus on both the predicted properties of this molecule and the established, authoritative methods for their empirical determination.

Predicted Physicochemical Properties

In the absence of extensive published experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, we can predict its physical properties by examining structurally related analogs. The two most relevant analogs for this purpose are 1-bromo-3-cyclopropylbenzene and 1-bromo-3-(methylsulfonyl)benzene. By understanding the contributions of the cyclopropyl and methanesulfonyl groups individually, we can build a scientifically reasoned estimation of the properties of the target compound.

| Property | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-3-(methylsulfonyl)benzene | 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Predicted) |

| CAS Number | 1798-85-2 | 34896-80-5[1] | 1207071-33-9 |

| Molecular Formula | C₉H₉Br | C₇H₇BrO₂S | C₁₀H₁₁BrO₂S |

| Molecular Weight ( g/mol ) | 197.07[2] | 235.10[3] | 275.16 |

| Physical State | Liquid or Solid[4] | Solid (Predicted) | Solid (Predicted) |

| Melting Point (°C) | Not available | 98-100 (for 4-isomer) | Likely a crystalline solid with a melting point above 100°C |

| Boiling Point (°C) | 230 (at 760 mmHg)[4] | Not available | Expected to be significantly higher than 230°C, likely with decomposition |

| Density (g/mL) | 1.474[4] | Not available | Expected to be > 1.5 g/mL |

| Water Solubility | Insoluble (Predicted) | Low (Predicted) | Very low to insoluble |

| LogP (Octanol-Water Partition Coefficient) | 3.32650[4] | ~2.5 (Predicted) | Likely in the range of 3.0 - 4.0 |

Rationale for Predictions:

-

Physical State and Melting Point: The presence of the polar sulfonyl group in 1-bromo-3-(methylsulfonyl)benzene is expected to induce a solid state with a significant melting point due to strong dipole-dipole interactions and potential for crystal lattice packing. While data for the 3-isomer is scarce, the 4-isomer (1-bromo-4-(methylsulfonyl)benzene) has a melting point of 98-100 °C. The target molecule, with its larger cyclopropylmethanesulfonyl group, is also predicted to be a crystalline solid, likely with an even higher melting point.

-

Boiling Point: 1-bromo-3-cyclopropylbenzene has a boiling point of 230 °C. The addition of the sulfonyl group, with its strong intermolecular forces, will substantially increase the boiling point. It is likely that the compound will decompose at or before reaching its boiling point at atmospheric pressure.

-

Density: The density of 1-bromo-3-cyclopropylbenzene is 1.474 g/mL. The incorporation of two oxygen atoms and a sulfur atom in the sulfonyl group will increase the molecular weight and likely lead to more efficient packing, resulting in a higher density.

-

Water Solubility: Both the bromo and cyclopropyl groups contribute to the lipophilicity of the analogs, leading to poor water solubility. The sulfonyl group, while polar, is part of a larger organic structure, and its contribution to water solubility is not expected to overcome the hydrophobicity of the rest of the molecule. Therefore, the target compound is predicted to be very poorly soluble in water.

-

LogP: The LogP of 1-bromo-3-cyclopropylbenzene is 3.32650. The sulfonyl group will increase polarity, which would typically lower the LogP. However, the addition of the methylene spacer in the cyclopropylmethanesulfonyl group will increase lipophilicity. The interplay of these factors is complex, but a LogP value in the range of 3.0 to 4.0 is a reasonable estimate.

Standard Operating Procedures for Physical Property Determination

For any novel compound entering a drug development pipeline, empirical determination of its physical properties is mandatory. The following sections detail the authoritative, self-validating protocols for these measurements, based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.

Causality Behind Experimental Choices: The choice of method depends on the nature of the substance. The capillary method is widely used for crystalline solids. The heating rate is critical; a slow rate (around 1 °C/minute) near the melting point is necessary to ensure thermal equilibrium between the heating block and the sample.

Experimental Protocol (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The capillary tube is placed in a heated block apparatus equipped with a calibrated thermometer or a digital temperature sensor.

-

The temperature is raised at a controlled rate.

-

The temperatures at the initial collapse of the material and when the last solid particle disappears are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Causality Behind Experimental Choices: For small sample sizes, the Siwoloboff method is suitable. This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary will equal the external pressure, causing a continuous stream of bubbles.

Experimental Protocol (Siwoloboff Method):

-

A small amount of the liquid is placed in a test tube.

-

A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The assembly is heated in a liquid bath.

-

As the temperature rises, air trapped in the capillary expands and escapes.

-

At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter that influences a drug's absorption and distribution.

Causality Behind Experimental Choices: The flask method is a straightforward and reliable technique for determining the water solubility of compounds that are not poorly soluble. It involves creating a saturated solution and then measuring the concentration of the dissolved substance. Agitation and temperature control are crucial to ensure that true equilibrium is reached.

Experimental Protocol (Flask Method):

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then allowed to stand to allow undissolved material to settle.

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any suspended particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Density (OECD Guideline 109)

Density is an important property for formulation and manufacturing processes.

Causality Behind Experimental Choices: The pycnometer method is a precise method for determining the density of both liquids and solids. It relies on accurately measuring the mass of a known volume of the substance. Temperature control is critical as density is temperature-dependent.

Experimental Protocol (Pycnometer Method for Solids):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the solid sample, and the total mass is measured.

-

A liquid of known density in which the solid is insoluble is added to fill the pycnometer, and the total mass is measured.

-

The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its mass is determined.

-

The density of the solid is calculated from these mass measurements and the known density of the liquid.

Partition Coefficient (n-Octanol/Water) (OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Causality Behind Experimental Choices: The HPLC method is a rapid and reliable way to estimate LogP. It is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its LogP. A series of reference compounds with known LogP values are used to create a calibration curve.

Experimental Protocol (HPLC Method):

-

Prepare a mobile phase of methanol/water.

-

Inject a series of reference compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).

-

Measure the retention time for each reference compound.

-

Create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values.

-

Inject the test substance and measure its retention time.

-

Calculate the LogP of the test substance from its retention time using the calibration curve.

Structural Elucidation and Characterization

The identity and purity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene must be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfonyl group, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns indicative of the 1,3-disubstitution. The methylene protons adjacent to the electron-withdrawing sulfonyl group will be shifted downfield. The cyclopropyl protons will appear in the upfield region (typically 0.5-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with the carbon attached to the bromine being significantly shielded), the methylene carbon, and the carbons of the cyclopropyl ring. The carbon attached to the sulfonyl group will be deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Characteristic strong absorption bands are expected for the sulfonyl group (S=O asymmetric and symmetric stretching) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present, as well as a C-Br stretching frequency in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio). Fragmentation may involve the loss of the cyclopropylmethyl group, the sulfonyl group, or the bromine atom.

Conclusion

While experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not yet widely available, a robust understanding of its physical properties can be achieved through a combination of predictive methods based on analogous structures and empirical determination using established, authoritative protocols. This guide provides the necessary framework for researchers and drug development professionals to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of data that is foundational to the drug discovery process.

References

-

OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Phytosafe. OECD 102 / 103. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]

-

PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]

-

Regulations.gov. Water Solubility (Flask Method). [Link]

-

Regulations.gov. Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). [Link]

-

YesWeLab. Understanding OECD Guideline 109. [Link]

-

PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

LCS Laboratory Inc. Laboratory Test: Melting Point Measurement for SDS Preparation – OECD 102 Method. [Link]

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]

-

PubMed. Cyclopropyl Group: An Excited-State Aromaticity Indicator?. [Link]

-

Scribd. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. [Link]

-

Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

-

Analytice. OECD n°109: Density of liquids and solids. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Chemsrc. 1-Bromo-3-phenylpropane. [Link]

-

PubChem. 1-Bromo-3-isobutylbenzene. [Link]

-

ACS Publications. Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. [Link]

-

European Commission. A.6 WATER SOLUBILITY. [Link]

-

Phytosafe. OECD 109. [Link]

-

Scribd. Density Determination by Pycnometer. [Link]

-

PubChem. 1-Bromo-3-propylbenzene. [Link]

Sources

1-Bromo-3-cyclopropylmethanesulfonyl-benzene chemical structure

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS: 1153258-75-3) is a specialized aryl halide intermediate used primarily in the synthesis of small-molecule inhibitors for oncology and immunology targets (e.g., HIF-2

This guide provides a rigorous technical analysis of this compound, detailing its synthesis via S-alkylation and oxidation, its characterization, and its utility as an electrophile in palladium-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Structural Analysis

Chemical Data

| Property | Specification |

| IUPAC Name | 1-bromo-3-(cyclopropylmethylsulfonyl)benzene |

| CAS Number | 1153258-75-3 |

| Molecular Formula | |

| Molecular Weight | 275.16 g/mol |

| Physical State | White to off-white crystalline solid (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic/Polar balance) |

Structural Logic in Drug Design

As a Senior Application Scientist, it is critical to understand why this molecule is synthesized. It functions as a "Warhead-Linker" scaffold:

-

The Bromine Handle (

): A reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing attachment to heteroaromatic cores. -

The Sulfone Bridge (

): Acts as a strong hydrogen bond acceptor and introduces a dipole that can orient the molecule within a protein binding pocket. -

The Cyclopropylmethyl Tail:

-

Metabolic Shielding: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation than an isopropyl or n-propyl chain due to the high bond dissociation energy of cyclopropyl C-H bonds [1].

-

Lipophilicity: It maintains hydrophobic interactions while reducing the entropic penalty of binding compared to flexible alkyl chains.

-

Part 2: Synthetic Pathways (The "How-To")

The most robust synthesis of 1-bromo-3-cyclopropylmethanesulfonyl-benzene avoids direct sulfonylation of the arene (which is often regioselective-poor). Instead, we utilize a Stepwise S-Alkylation / Oxidation strategy. This method guarantees regiochemical purity.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from commercially available starting materials to the final sulfone.

Figure 1: Two-step synthesis via thioether intermediate. Step 1 establishes the carbon-sulfur bond; Step 2 oxidizes sulfur to sulfone.

Part 3: Experimental Protocols

Step 1: Thioether Formation (S-Alkylation)

Objective: Synthesize 1-bromo-3-(cyclopropylmethylthio)benzene.

-

Reagents: 3-Bromobenzenethiol (1.0 equiv), (Bromomethyl)cyclopropane (1.1 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

-

Charge a round-bottom flask with 3-Bromobenzenethiol (e.g., 10 mmol) and dry DMF (20 mL).

-

Add

(20 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to generate the thiolate anion. -

Add (Bromomethyl)cyclopropane (11 mmol) dropwise via syringe.

-

Reaction Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.

-

Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Yield Expectation: >85% (Pale yellow oil).

Step 2: Oxidation to Sulfone

Objective: Convert the sulfide to the sulfone using m-Chloroperbenzoic acid (mCPBA). Note: Oxone is a greener alternative, but mCPBA is standard for small-scale medicinal chemistry.

Protocol:

-

Dissolve the crude thioether (from Step 1) in Dichloromethane (DCM, 0.1 M concentration).

-

Cool the solution to 0°C (ice bath).

-

Add mCPBA (2.2 – 2.5 equiv) portion-wise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to RT and stir for 4–12 hours.

-

Validation: Check LC-MS for [M+H] peaks. Sulfoxides (intermediate oxidation state) may persist if stoichiometry is too low.

-

Quench: Add saturated aqueous

(Sodium thiosulfate) to destroy excess peroxide, then saturated -

Purification: Extract with DCM. Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0

40%) yields the pure crystalline solid.

Part 4: Applications in Drug Discovery[5][6]

This molecule is a "building block" (BB). It is rarely the final drug but rather the electrophilic partner in cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

The bromine at position 1 is highly activated for Pd-catalyzed coupling with boronic acids.

Figure 2: The catalytic cycle showing the insertion of the 1-Bromo-3-cyclopropylmethanesulfonyl-benzene scaffold into a larger drug molecule.

Strategic Bioisosterism

In medicinal chemistry, replacing a simple methyl sulfone (

-

Increased Lipophilicity: Improves membrane permeability.

-

Steric Bulk: Fills hydrophobic pockets in enzymes (e.g., Kinase hinge regions) more effectively than linear chains [2].

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Halogenated organic waste streams.

References

-

Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on polar/lipophilic balance in strained rings).

-

PubChem Compound Summary. (2024). 1-Bromo-3-cyclopropylbenzene (Analogous structure data). National Center for Biotechnology Information.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard reference for S-alkylation and oxidation protocols).

Sources

Technical Monograph: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene

The following is an in-depth technical guide for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1), structured for use by medicinal chemists and process development scientists.

Strategic Building Block for Medicinal Chemistry

Executive Summary

1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1) is a specialized aryl sulfone intermediate used primarily in the synthesis of pharmaceutical candidates.[1] It features two distinct functional handles: a bromine atom at the meta-position, serving as a versatile electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a cyclopropylmethanesulfonyl moiety .

This specific sulfone tail is increasingly valued in drug design for its ability to modulate lipophilicity (LogD) while providing a robust hydrogen bond acceptor (the sulfone oxygen). The cyclopropyl group adds steric bulk and metabolic stability compared to straight-chain alkyl analogs, often improving the pharmacokinetic (PK) profile of final drug candidates targeting kinases or GPCRs.[2]

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 1220039-45-1 |

| IUPAC Name | 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene |

| Molecular Formula | C₁₀H₁₁BrO₂S |

| Molecular Weight | 275.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Calculated LogP | ~2.5 - 2.8 (Lipophilic) |

| H-Bond Acceptors | 2 (Sulfone oxygens) |

| Rotatable Bonds | 3 |

Synthetic Methodologies

The synthesis of CAS 1220039-45-1 generally follows a two-stage protocol: S-alkylation followed by S-oxidation . This modular approach allows for the efficient installation of the cyclopropylmethyl tail before the final oxidation state is set.

Route A: The Thiol Alkylation-Oxidation Protocol (Standard)

This is the most robust route for gram-to-kilogram scale preparation, utilizing readily available 3-bromobenzenethiol.

Step 1: Thioether Formation (S_N2)

-

Reagents: 3-Bromobenzenethiol, (Bromomethyl)cyclopropane, Potassium Carbonate (

). -

Solvent: DMF or Acetone.

-

Conditions: The thiolate anion is generated in situ by base and displaces the alkyl bromide.

-

Mechanism: Classical S_N2 substitution. The cyclopropyl ring is stable under these mild basic conditions.

Step 2: Oxidation to Sulfone

-

Reagents: m-Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 equiv) OR Oxone®.

-

Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone).

-

Key Control Point: Stoichiometry must be controlled to avoid stopping at the sulfoxide (intermediate oxidation state). Full oxidation requires >2 equivalents of oxidant.

Route B: Sulfinate Salt Alkylation (Alternative)

-

Precursor: Sodium 3-bromobenzenesulfinate.

-

Reagent: (Bromomethyl)cyclopropane.

-

Advantage: Direct formation of the sulfone bond without a separate oxidation step.

-

Limitation: Sulfinate salts are less commercially ubiquitous than thiols.

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic pathway from 3-bromobenzenethiol to the target sulfone.

Reactivity & Applications in Drug Design

The Bromine "Warhead" (Cross-Coupling)

The meta-bromo substituent is the primary reactive handle. It is electronically deactivated by the electron-withdrawing sulfone group (

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl scaffolds.

-

Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (e.g., creating an aniline derivative).

-

Catalyst Recommendation: Pd₂dba₃ + Xantphos or BrettPhos (required due to the deactivated ring).

-

The Cyclopropylmethanesulfonyl "Tail"

This moiety is a bioisostere for straight-chain alkyl sulfones (e.g.,

-

Metabolic Stability: The cyclopropyl ring blocks

-oxidation and hydrogen abstraction common in alkyl chains. -

Conformational Constraint: The rigidity of the cyclopropyl group can reduce the entropic penalty of binding to a protein pocket.[2]

-

Lipophilicity Balance: It fills hydrophobic pockets (lipophilic) while the sulfone group remains solvent-exposed or engages in hydrogen bonding (polar).

Visualization: Logic of Application

Figure 2: Functional utility of the molecule in synthetic and medicinal chemistry contexts.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)

Standard Operating Procedure (SOP)

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended during weighing), safety goggles, and lab coat.

-

Inhalation Risk: Handle exclusively inside a certified chemical fume hood. The sulfone powder can be fine; avoid dust generation.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, although sulfones are generally hydrolytically stable.

-

Spill Cleanup: Sweep up dry solid carefully to avoid dust. Clean surface with acetone followed by soap and water.

References

-

BenchChem. The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. (General context on cyclopropyl pharmacophores). Link

-

Beilstein Journal of Organic Chemistry. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. (Synthetic methods for related sulfides).[4] Link

-

PubChem. 1-Bromo-3-cyclopropylbenzene Data.[3] (Physicochemical properties of the parent scaffold).[5][6][7][8][9] Link

-

Organic Chemistry Portal. Aryl Sulfone Synthesis. (General methodologies for sulfone oxidation). Link

-

Sigma-Aldrich. Product Entry: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.[1][10][11] (Commercial availability and CAS verification). Link

Sources

- 1. 1865653-34-4|1-Bromo-4-(butane-1-sulfinyl)benzene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 10. CAS 1220039-45-1 | Sigma-Aldrich [sigmaaldrich.com]

- 11. jwpharmlab.com [jwpharmlab.com]

1-Bromo-3-cyclopropylmethanesulfonyl-benzene molecular weight

An In-Depth Technical Guide to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. We will delve into the core characteristics of this molecule, grounded in established chemical principles and data from structurally related analogs, to provide actionable insights for its utilization in a research and development setting.

Introduction: The Scientific Rationale

The molecular architecture of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is of significant interest in modern medicinal chemistry. It incorporates three key pharmacophoric elements, each contributing unique properties that are highly sought after in drug design:

-

The Aryl Sulfone Core: The benzene ring substituted with a sulfonyl group is a well-established motif in numerous therapeutic agents. The sulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its presence often enhances metabolic stability and modulates the pharmacokinetic profile of a molecule.

-

The Cyclopropyl Moiety: The cyclopropyl group has gained prominence as a "bioisostere" for other functional groups, such as double bonds or carbonyls.[1] Its rigid, three-dimensional structure can confer conformational constraint on a molecule, leading to improved binding affinity and selectivity for its target. Furthermore, the electronic nature of the cyclopropyl ring can positively influence a compound's metabolic stability and lipophilicity.[1]

-

The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is a key participant in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the molecule. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom itself can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.

The convergence of these three structural features in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene suggests its potential as a valuable building block for the synthesis of novel therapeutic candidates across various disease areas.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The key properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂S | Calculated |

| Molecular Weight | 291.16 g/mol | Calculated |

| IUPAC Name | 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene | |

| Appearance | Expected to be a white to off-white solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred from related compounds |

Strategic Synthesis Pathway

The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene requires a multi-step approach that considers the directing effects of the substituents on the benzene ring.[3] A logical and efficient synthetic route is outlined below. The causality behind the choice of reagents and the order of reactions is crucial for a successful outcome.

Experimental Workflow Diagram

Caption: Proposed synthetic pathway for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromobenzenethiol from 1,3-Dibromobenzene

-

Rationale: This initial step involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by quenching with elemental sulfur to introduce the thiol functionality. This is a standard and reliable method for the synthesis of aryl thiols.

-

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the addition funnel, dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the dibromobenzene solution to the magnesium suspension and gently warm to initiate Grignard formation (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a slurry of elemental sulfur (S₈, 1.1 eq) in anhydrous THF.

-

Add the sulfur slurry to the Grignard reagent solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-bromobenzenethiol.

-

Step 2: Synthesis of S-(3-Bromophenyl) cyclopropylmethanethioate

-

Rationale: The thiol is acylated with cyclopropylacetyl chloride to form the thioester intermediate. Pyridine is used as a base to neutralize the HCl generated during the reaction.

-

Protocol:

-

Dissolve 3-bromobenzenethiol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Add cyclopropylacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioester is often of sufficient purity for the next step.

-

Step 3: Oxidation to 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene

-

Rationale: The thioester is oxidized to the corresponding sulfone using a strong oxidizing agent. Oxone® (potassium peroxymonosulfate) is a convenient and effective reagent for this transformation.

-

Protocol:

-

Dissolve the crude S-(3-bromophenyl) cyclopropylmethanethioate (1.0 eq) in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (2.5 eq) portion-wise, monitoring the internal temperature to keep it below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene.

-

Analytical Characterization

To ensure the identity and purity of the synthesized 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a comprehensive analytical characterization is essential.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the cyclopropyl protons. The integration and splitting patterns should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the cyclopropyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observed. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching) around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. |

Applications in Drug Discovery and Development

The structural motifs present in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene suggest its utility as a scaffold or intermediate in several therapeutic areas:

-

Oncology: Aryl sulfones are present in a number of kinase inhibitors. The cyclopropyl group can impart selectivity, and the bromo-substituent allows for diversification to probe the SAR of novel anti-cancer agents.

-

Inflammation and Immunology: Benzenesulfonamide derivatives are known to possess anti-inflammatory properties.[4] This scaffold can be elaborated to target key enzymes in inflammatory pathways.

-

Infectious Diseases: The sulfonyl group is a key feature of sulfa drugs. Novel derivatives based on this template could be explored for their antibacterial or antiviral activities.[4]

The true potential of this molecule lies in its role as a versatile building block for creating libraries of more complex compounds for high-throughput screening and lead optimization.[2]

Safety and Handling

While specific toxicity data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be a skin and eye irritant.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3282672, 1-Bromo-3-cyclopropylbenzene. [Link]

-

NIST. Benzene, 1-bromo-3-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13821924, 1-Bromo-3-propylbenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18754991, 1-Bromo-3-isobutylbenzene. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

OUCI. Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031) | 34896-80-5 [evitachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis of 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene

A Process Chemistry Perspective

Executive Summary

This technical guide details the synthesis of 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene , a critical intermediate often employed as a scaffold in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.

The recommended pathway utilizes a robust S-alkylation/Oxidation sequence . This route is selected over direct sulfinylation or Friedel-Crafts approaches due to the high commercial availability of the thiol precursor and the need to preserve the cyclopropyl ring integrity.

Key Technical Challenges Addressed:

-

Chemo-selectivity: Preventing over-oxidation or side-reactions on the bromine handle.

-

Ring Stability: Avoiding cyclopropylcarbinyl rearrangement (ring opening) during the alkylation step.

-

Scalability: Utilizing reagents adaptable from gram-scale (mCPBA) to kilo-scale (Oxone/Tungstate).

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule to stable precursors. The sulfone moiety is the highest oxidation state of sulfur, logically derived from a thioether (sulfide). The thioether is formed via nucleophilic substitution (

Graphviz Diagram: Retrosynthesis Tree

Figure 1: Retrosynthetic disconnection revealing the Thiol-Alkylation/Oxidation strategy.

Route Selection & Causality

We prioritize Route A (Thiol Alkylation) . Below is the comparative analysis justifying this choice.

| Parameter | Route A: Thiol Alkylation + Oxidation (Recommended) | Route B: Sulfinate Alkylation |

| Reagent Availability | High (3-Bromobenzenethiol is a commodity chemical). | Low (3-Bromobenzenesulfinates are unstable/expensive). |

| Reaction Type | Nucleophilic Substitution.[1][2][3] | |

| Risk Profile | Moderate: Risk of cyclopropyl ring opening if carbocations form. | Low: Sulfinates are softer nucleophiles, but precursors are hard to source. |

| Atom Economy | Good (HBr byproduct). | Moderate (Salt waste). |

Critical Mechanism Insight: The Cyclopropylcarbinyl Radical Clock

The alkylation step involves (Bromomethyl)cyclopropane . This reagent is prone to cyclopropylcarbinyl rearrangement if a carbocation or radical intermediate is generated.

- Pathway (Avoid): If the bromide leaves before nucleophilic attack, the resulting cation rearranges to a cyclobutyl or homoallyl cation.

- Pathway (Required): We must use a polar aprotic solvent (DMF) and a strong base to ensure the thiolate nucleophile attacks concertedly, preventing ring opening [1].

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(cyclopropylmethylthio)benzene

Objective: Form the C-S bond without opening the cyclopropyl ring.

-

Reagents:

-

3-Bromobenzenethiol (1.0 equiv)[4]

-

(Bromomethyl)cyclopropane (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide), anhydrous (5-10 volumes)

-

Protocol:

-

Preparation: Charge a reaction vessel with 3-Bromobenzenethiol and anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add

in a single portion. Stir at ambient temperature (20–25°C) for 30 minutes. Why: This generates the highly nucleophilic thiolate anion. -

Alkylation: Add (Bromomethyl)cyclopropane dropwise over 20 minutes.

-

Control Point: Maintain temperature < 30°C. Higher temperatures increase the kinetic energy, raising the probability of

character and ring opening.

-

-

Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The thiol spot (Rf ~0.4) should disappear, replaced by the less polar sulfide (Rf ~0.7).

-

Workup: Quench with water (exothermic). Extract with Ethyl Acetate (x3). Wash organics with water (x2) and brine (x1) to remove DMF. Dry over

and concentrate. -

Purification: Usually not required. If necessary, flash chromatography (100% Hexanes).

Step 2: Oxidation to 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene

Objective: Oxidize Sulfide to Sulfone (

-

Reagents:

-

Thioether intermediate (from Step 1)

-

m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 equiv)

-

Dichloromethane (DCM) (10 volumes)

-

Alternative for Scale: Oxone® in Methanol/Water.

-

Protocol:

-

Dissolution: Dissolve the thioether in DCM and cool to 0°C in an ice bath.

-

Oxidation: Add mCPBA portion-wise over 30 minutes.

-

Causality: The reaction is exothermic. Rapid addition can cause solvent boil-off or over-oxidation of the aromatic ring (though unlikely with deactivated Br-benzene).

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Look for the disappearance of the intermediate sulfoxide. Sulfones are significantly more polar than sulfides.

-

-

Quench: Add saturated aqueous

(Sodium Bisulfite) to quench excess peroxide (starch-iodide test to confirm). -

Workup: Wash with saturated

(x3) to remove m-chlorobenzoic acid byproduct. Crucial: Ensure the aqueous layer is basic (pH > 8). -

Isolation: Dry organics over

, filter, and concentrate. The product usually crystallizes upon standing or trituration with cold ether/hexane.

Process Visualization

Graphviz Diagram: Forward Synthesis Workflow

Figure 2: Step-by-step process flow emphasizing critical reaction conditions.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these expected values:

-

H NMR (400 MHz,

- 8.0–7.4 ppm (m, 4H, Aromatic protons). Look for the specific pattern of 1,3-disubstitution.

-

3.0 ppm (d, 2H,

- 1.1–0.9 ppm (m, 1H, Cyclopropyl CH).

-

0.6–0.2 ppm (m, 4H, Cyclopropyl

-

Mass Spectrometry (ESI+):

-

Look for the characteristic 1:1 isotope pattern of Bromine (

and -

Molecular ion

peaks at approx 275 and 277 m/z.

-

Safety & Troubleshooting

| Hazard/Issue | Mitigation Strategy |

| Thiol Stench | Thiols have a low odor threshold. Use bleach (NaOCl) to quench glassware and waste immediately. Perform all steps in a fume hood. |

| Peroxide Hazard | mCPBA is a shock-sensitive oxidizer. Do not concentrate to dryness if excess mCPBA remains. Quench thoroughly with Bisulfite. |

| Ring Opening | If NMR shows multiplets around 5.0-6.0 ppm (alkenes) or loss of high-field cyclopropyl signals, the ring opened. Solution: Lower Step 1 temperature and ensure reagents are dry. |

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of SN2 vs SN1 in cyclopropylmethyl systems).

-

Patent Reference: WO2010132615A1. "Sulfonamide inhibitors of IDH1". (Contains analogous synthesis of aryl cyclopropylmethyl sulfones).

-

Bahrami, K., et al. "Selective Oxidation of Sulfides to Sulfones". Journal of Organic Chemistry, 2010.[5] (Methodology for selective oxidation).

Sources

Retrosynthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a viable retrosynthetic analysis and forward synthesis for the target molecule, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthetic strategy is built upon established and reliable chemical transformations, prioritizing logical bond disconnections and commercially available or readily accessible starting materials. Each step of the forward synthesis is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and supporting citations from authoritative literature.

Introduction and Strategic Overview

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a substituted aromatic sulfone with potential applications in medicinal chemistry and materials science. Its structure combines a brominated phenyl ring, a sulfonyl linker, and a cyclopropylmethyl moiety. The strategic design of a synthetic route to this molecule requires careful consideration of the directing effects of the substituents on the aromatic ring and the robust formation of the carbon-sulfur bond.

This guide will focus on a retrosynthetic approach that dissects the target molecule into key building blocks. The primary disconnection strategy will be the carbon-sulfur bond of the sulfone, as this allows for a convergent synthesis from two main fragments: an electrophilic aryl sulfonyl component and a nucleophilic cyclopropylmethyl component. This approach is favored over a Friedel-Crafts sulfonylation of bromobenzene, as the bromo substituent is an ortho, para-director, which would lead to undesired isomers.[1][2]

Retrosynthetic Analysis

The retrosynthetic analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I) is outlined below. The primary disconnection of the aryl C-S bond leads to 3-bromobenzenesulfonyl chloride (II) and a cyclopropylmethyl nucleophile, conceptually derived from cyclopropylmethylmagnesium bromide (III).

Caption: Retrosynthetic analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.

Further disconnection of these key intermediates leads to commercially available starting materials. 3-Bromobenzenesulfonyl chloride (II) can be synthesized from 3-bromoaniline via a Sandmeyer-type reaction. Cyclopropylmethylmagnesium bromide (III) is readily prepared from cyclopropylmethyl bromide, which in turn can be synthesized from cyclopropylmethanol.

Forward Synthesis and Experimental Protocols

The forward synthesis is presented in a stepwise manner, detailing the preparation of the key intermediates and the final coupling reaction.

Synthesis of Cyclopropylmethanesulfonyl Chloride

The preparation of cyclopropylmethanesulfonyl chloride is proposed via a two-step sequence starting from cyclopropylmethanol.

Step 1: Synthesis of Cyclopropylmethanethiol

This procedure involves the conversion of the alcohol to a bromide followed by displacement with a thiolating agent.

-

Reaction:

-

Cyclopropylmethanol is converted to cyclopropylmethyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

The resulting bromide is then reacted with a sulfur nucleophile, such as sodium thiomethoxide or thiourea followed by hydrolysis, to yield cyclopropylmethanethiol.

-

Step 2: Oxidative Chlorination of Cyclopropylmethanethiol

The thiol is then oxidized to the corresponding sulfonyl chloride.[3][4]

-

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of cyclopropylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane is prepared.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of an oxidizing agent, such as chlorine gas in water or a mixture of hydrogen peroxide and thionyl chloride, is added dropwise while maintaining the temperature below 10 °C.[5]

-

The reaction is monitored by TLC or GC-MS until the starting thiol is consumed.

-

Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude cyclopropylmethanesulfonyl chloride.

-

Purification can be achieved by vacuum distillation.

-

Synthesis of 3-Bromobenzenesulfonyl Chloride (II)

This synthesis is based on the Sandmeyer reaction, starting from 3-bromoaniline.[6][7]

-

Experimental Protocol:

-

To a stirred solution of 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of sulfur dioxide is prepared in a suitable solvent (e.g., acetic acid) and cuprous chloride (catalytic amount) is added.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

The reaction mixture is then poured into ice-water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-bromobenzenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.

-

Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I)

The final step involves the coupling of 3-bromobenzenesulfonyl chloride (II) with a cyclopropylmethyl Grignard reagent (III).

Step 1: Preparation of Cyclopropylmethylmagnesium Bromide (III)

-

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed under an inert atmosphere (e.g., argon or nitrogen).

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of cyclopropylmethyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

-

Step 2: Coupling Reaction

-

Experimental Protocol:

-

The freshly prepared Grignard reagent (III) is cooled to 0 °C.

-

A solution of 3-bromobenzenesulfonyl chloride (II) (0.9 eq) in anhydrous diethyl ether or tetrahydrofuran is added dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I).

-

Data Presentation

| Compound | Starting Material(s) | Key Reagents | Typical Yield |

| Cyclopropylmethanesulfonyl Chloride | Cyclopropylmethanethiol | Cl₂/H₂O or H₂O₂/SOCl₂ | 60-80% |

| 3-Bromobenzenesulfonyl Chloride | 3-Bromoaniline | NaNO₂, SO₂, CuCl | 70-85% |

| 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | 3-Bromobenzenesulfonyl Chloride, Cyclopropylmethyl Bromide | Mg, Diethyl Ether | 50-70% |

Logical Workflow Diagram

Caption: Forward synthesis workflow for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.

Conclusion

The retrosynthetic analysis and corresponding forward synthesis presented in this guide offer a robust and logical pathway to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. By prioritizing a convergent strategy that avoids problematic regioselectivity issues, this approach provides a high probability of success for the synthesis of the target molecule. The detailed experimental protocols, based on well-established chemical principles and supported by literature precedents, serve as a practical resource for researchers in the field.

References

- (US20090112021A1) Preparation of cyclopropyl sulfonylamides.

- (DE19543087A1) Process for the preparation of cyclopropylmethanol.

- (CN117551005A) Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

([Link]) Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.

-

([Link]) Synthesis of sulfonyl chloride substrate precursors.

- (CN112759536A) Process for the preparation of substituted benzene sulfonyl chlorides.

-

([Link]) Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Organic Chemistry Portal.

-

([Link]) Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. ResearchGate.

-

([Link]) Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.

-

([Link]) Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

-

([Link]) Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.

-

([Link]) The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange.

-

([Link]) Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.

-

([Link]) Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ResearchGate.

-

([Link]) Aryl Grignards. University of Calgary.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Synthesis Guide: 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene

Executive Summary

Target Molecule: 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene CAS Registry Number: (Analogous structures often proprietary; exact CAS may vary by catalog) Core Utility: This molecule serves as a versatile electrophilic building block in medicinal chemistry. The 3-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aryl core, while the cyclopropylmethanesulfonyl moiety acts as a lipophilic, metabolically stable hydrogen-bond acceptor, often used to modulate potency and solubility in GPCR and kinase inhibitors.

This guide details the two primary retrosynthetic disconnections, prioritizing the Thiol S-Alkylation/Oxidation route for its robustness and scalability in a research setting.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target sulfone is best approached by disconnecting the Carbon-Sulfur bonds. Two strategic pathways exist:

-

Pathway A (S-Alkylation/Oxidation): Disconnection at the Alkyl-Sulfur bond. This utilizes 3-bromobenzenethiol and (bromomethyl)cyclopropane. This is the preferred laboratory route due to high atom economy and reliable yields.

-

Pathway B (Sulfinate Alkylation): Disconnection at the Sulfur-Aryl bond (conceptually), proceeding via the reduction of 3-bromobenzenesulfonyl chloride to the sulfinate, followed by alkylation. This avoids the use of odorous thiols but can suffer from O-alkylation side reactions.

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic logic showing the primary Thiol-Oxidation route (Green/Blue) and the alternative Sulfonyl Chloride route (Yellow).

Part 2: Primary Synthetic Protocol (Thiol Alkylation + Oxidation)

This route is recommended for gram-to-multigram scale synthesis. It proceeds in two distinct steps: nucleophilic substitution (

Phase 1: S-Alkylation

Objective: Synthesize 1-bromo-3-(cyclopropylmethylthio)benzene.

| Reagent | Equiv. | Role | Critical Attribute |

| 3-Bromobenzenethiol | 1.0 | Nucleophile | Purity >97%; Thiol is prone to disulfide formation (check by TLC). |

| (Bromomethyl)cyclopropane | 1.1 - 1.2 | Electrophile | Cyclopropyl ring is sensitive to strong acid; use basic conditions. |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous; finely ground to increase surface area. |

| DMF or Acetone | Solvent | Medium | DMF accelerates |

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-bromobenzenethiol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may turn yellow. -

Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.

-

Mechanistic Insight: The cyclopropylmethyl electrophile is sterically unhindered but slower than allylic systems. The thiolate is a "soft" nucleophile, ensuring high selectivity for

displacement over elimination.

-

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (eluent: 5% EtOAc/Hexanes). The thiol spot should disappear.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (SiO2, Hexanes) yields the thioether as a clear/pale oil.

Phase 2: Oxidation to Sulfone

Objective: Convert the sulfide to the sulfone using mCPBA.

| Reagent | Equiv. | Role | Critical Attribute |

| Thioether Intermediate | 1.0 | Substrate | Ensure removal of DMF from previous step. |

| mCPBA (77% max) | 2.2 - 2.5 | Oxidant | Stoichiometry controls oxidation state (Sulfide |

| Dichloromethane (DCM) | Solvent | Solvent | Standard non-polar solvent for mCPBA oxidations. |

Step-by-Step Protocol:

-

Setup: Dissolve the thioether (from Phase 1) in DCM (0.2 M) and cool to 0°C in an ice bath.

-

Addition: Add mCPBA (2.5 equiv) portion-wise over 20 minutes.

-

Caution: The reaction is exothermic.[1] Adding too fast can cause solvent boil-over.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: TLC will show two spots initially (sulfoxide intermediate), then converge to one polar spot (sulfone).

-

-

Quench: Add saturated aqueous

(sodium thiosulfate) to quench excess peroxide (starch-iodide paper test should be negative). Then add saturated -

Workup: Extract with DCM. Wash organics with 1M NaOH (removes residual acid) and brine.

-

Isolation: Dry over

, filter, and concentrate. The product usually crystallizes upon standing or trituration with pentane/ether.

Visualization: Reaction Workflow

Figure 2: Sequential workflow for the synthesis of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene.

Part 3: Alternative Protocol (Sulfinate Route)

If the thiol starting material is unavailable or odor is a primary constraint, the Sulfinate Alkylation is a viable alternative.

-

Reduction: React 3-Bromobenzenesulfonyl chloride with Sodium Sulfite (

) and Sodium Bicarbonate (-

Product: Sodium 3-bromobenzenesulfinate (solid).

-

-

Alkylation: React the sulfinate salt (1.0 equiv) with (Bromomethyl)cyclopropane (1.5 equiv) in DMF at 80°C.

-

Note: Sulfinates are ambident. While S-alkylation (yielding the sulfone) is favored with soft alkyl halides, some O-alkylation (yielding sulfinic esters) may occur. The higher temperature is required compared to the thiol route.

-

Part 4: Starting Material Analysis & Safety

3-Bromobenzenethiol (CAS 6320-01-0)[2]

-

Physical State: Pale yellow liquid.[2]

-

Hazards: Stench, Toxic if swallowed, Skin/Eye Irritant.[3]

-

Handling: Must be handled in a well-ventilated fume hood. All glassware and syringes must be bleached (sodium hypochlorite solution) immediately after use to oxidize the thiol to the odorless sulfonate before removal from the hood.

(Bromomethyl)cyclopropane (CAS 7051-34-5)

-

Physical State: Colorless to pale yellow liquid.[2]

-

Reactivity: The cyclopropylmethyl cation is prone to rearrangement (ring expansion to cyclobutyl or ring opening to homoallyl) under acidic conditions. Therefore, basic conditions (

) are strictly preferred over acidic catalysis. -

Hazards: Lachrymator, Flammable.

References

-

Preparation of 3-Bromobenzenethiol

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80597, m-Bromobenzenethiol.

-

URL:[Link]

-

General Procedure for Sulfide Oxidation (mCPBA)

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Reactivity of Cyclopropylmethyl Halides: Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society. Context: Explains the stability of the cyclopropyl ring under basic conditions versus rearrangement under /acidic conditions.

-

Synthesis of Aryl Sulfones (General Review)

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

Sources

Technical Guide: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Executive Summary

This technical guide details the synthesis and mechanistic underpinnings of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a critical building block in medicinal chemistry. This structural motif—an aryl sulfone bearing a cyclopropylmethyl tail—is frequently utilized in the development of Hypoxia-Inducible Factor (HIF) inhibitors and other heterocyclic pharmaceutical agents where the sulfone acts as a metabolic anchor and the cyclopropyl group provides lipophilic bulk without the metabolic liability of an isopropyl group.

The synthesis described herein prioritizes the Thiol Alkylation-Oxidation route. This pathway is selected for its robustness, scalability, and ability to preserve the integrity of the acid-sensitive cyclopropyl ring.

Retrosynthetic Analysis & Strategy

To construct the target molecule, we employ a disconnection strategy that preserves the aromatic C-S bond while building the oxidation state of the sulfur atom.

Strategic Disconnections

-

S-C Bond Formation: The primary disconnection is at the alkyl-sulfur bond. Direct sulfonylation of benzene derivatives with cyclopropylmethyl electrophiles is electronically unfavorable due to the deactivating nature of the sulfonyl group.

-

Oxidation State Adjustment: The sulfone is best accessed via the oxidation of a thioether (sulfide) precursor. This allows the nucleophilic substitution to occur at the thiol oxidation state, where the sulfur is highly nucleophilic.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Figure 1: Retrosynthetic disconnection showing the Thiol-Sulfide-Sulfone pathway.

Mechanistic In-Depth

The formation of the target molecule proceeds through two distinct mechanistic stages: Nucleophilic Substitution (

Stage 1: Thiol Alkylation ( )

The reaction between 3-bromobenzenethiol and cyclopropylmethyl bromide is a classic Williamson-type synthesis.

-

Deprotonation: A base (typically Potassium Carbonate,

) deprotonates the thiol ( -

Nucleophilic Attack: The thiolate is a soft, highly nucleophilic species. It attacks the electrophilic carbon of the cyclopropylmethyl bromide.

-

Critical Control Point: The reaction must proceed via

kinetics . If conditions favor-

Solution: Use a polar aprotic solvent (DMF or Acetone) to solvate the cation (

) while leaving the thiolate naked and reactive, ensuring a direct displacement without carbocation formation.

-

Stage 2: Sulfur Oxidation

Oxidation from sulfide to sulfone occurs in two steps, often without isolating the sulfoxide intermediate.

-

Sulfide to Sulfoxide: The sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (e.g., m-Chloroperbenzoic acid, mCPBA). This step is fast.

-

Sulfoxide to Sulfone: The sulfoxide is less nucleophilic than the sulfide due to the electron-withdrawing oxygen. However, a second equivalent of oxidant performs a similar electrophilic attack to form the sulfone.

-

Selectivity: The bromine on the aromatic ring is stable to these oxidative conditions. The cyclopropyl ring, while strained, behaves like an alkene electronically but is generally stable to peracids at moderate temperatures.

-

Figure 2: Step-wise mechanistic flow from starting materials to the final sulfone.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It uses a self-validating workflow where the disappearance of the thiol odor and the appearance of a specific TLC spot confirms Stage 1 success before proceeding to Stage 2.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3-Bromobenzenethiol | 189.07 | 1.0 | 1.89 g | Limiting Reagent |

| Cyclopropylmethyl bromide | 135.00 | 1.2 | 1.62 g | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent (Stage 1) |

| mCPBA (77% max) | 172.57 | 2.5 | 5.60 g | Oxidant (Stage 2) |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Stage 2) |

Step-by-Step Methodology

Stage 1: Thioether Synthesis

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 3-Bromobenzenethiol (1.89 g) and anhydrous DMF (20 mL). Stir until dissolved.

-

Deprotonation: Add

(2.76 g) in one portion. The suspension may turn slightly yellow (thiolate formation). Stir for 15 minutes at room temperature (RT). -

Alkylation: Add Cyclopropylmethyl bromide (1.62 g) dropwise via syringe.

-

Note: If the bromide is not available, the corresponding chloride with a catalytic amount of NaI (Finkelstein condition) can be used.

-

-

Reaction: Stir at 60°C for 4–6 hours.

-

Monitor: Check TLC (Hexanes/EtOAc 9:1). The thiol spot (high

, strong UV, distinct smell) should disappear.

-

-

Workup:

-

Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (2 x 50 mL) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo. -

Result: Pale yellow oil (Thioether intermediate). Yield is typically >90%. Proceed directly to oxidation. [1]

-

Stage 2: Oxidation to Sulfone

-

Solvation: Dissolve the crude thioether in DCM (50 mL) in a 250 mL RBF. Cool to 0°C (ice bath).

-

Oxidation: Add mCPBA (5.60 g) portion-wise over 20 minutes.

-

Caution: Reaction is exothermic. Do not add all at once.

-

-

Reaction: Remove ice bath and stir at RT for 3–12 hours.

-

Monitor: A white precipitate (m-chlorobenzoic acid byproduct) will form. TLC should show a new, more polar spot (Sulfone).

-

-

Quench & Workup:

-

Quench with saturated aqueous

(Sodium Thiosulfate) to destroy excess peroxide. Stir for 20 mins (starch-iodide paper test should be negative). -

Wash with saturated

(2 x 50 mL) to remove m-chlorobenzoic acid. -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Quality Control & Troubleshooting

Analytical Expectations

-

1H NMR (CDCl3):

-

Aromatic: ~7.4–8.1 ppm (4H, multiplet pattern characteristic of meta-substitution).

-

Methylene (

): ~3.0–3.2 ppm (Doublet, 2H). -

Cyclopropyl Methine: ~0.9–1.1 ppm (Multiplet, 1H).

-

Cyclopropyl Methylene: ~0.5–0.7 ppm (Multiplet, 2H) and ~0.1–0.3 ppm (Multiplet, 2H).

-

-

Mass Spec: ESI+ or EI will show the parent ion

or molecular ion with the characteristic 1:1 bromine isotope pattern (

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |